2,4-Heptanedione, 1-methoxy-
Description
2,4-Heptanedione, 1-methoxy- is a diketone derivative featuring a methoxy group (-OCH₃) at the 1-position of a seven-carbon chain. Structurally, it combines a β-diketone framework (2,4-diketone) with an ether substituent, which influences its electronic and steric properties. The presence of the β-diketone moiety enables chelation with metal ions, a property exploited in coordination chemistry and catalysis .
Properties
CAS No. |
124806-80-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-methoxyheptane-2,4-dione |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(9)5-8(10)6-11-2/h3-6H2,1-2H3 |
InChI Key |
UAHFPVQCBBJIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione, 1-methoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-heptanedione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy group to be introduced at the desired position .
Industrial Production Methods
Industrial production of 2,4-Heptanedione, 1-methoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanedione, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Heptanedione, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Heptanedione, 1-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group may influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Pentanedione (Acetylacetone)
- Structure : CH₃-C(=O)-CH₂-C(=O)-CH₃.
- Key Differences :
- Shorter carbon chain (C5 vs. C7 in 2,4-heptanedione), leading to lower boiling point (343.2 K at 0.027 bar for 2,4-heptanedione vs. ~412 K for acetylacetone at atmospheric pressure) .
- Higher volatility and broader application in metal chelation due to smaller size.
- Lacks the methoxy group, reducing steric hindrance and electronic effects compared to 1-methoxy derivatives.
3,5-Heptanedione
- Structure : CH₃-(CH₂)₂-C(=O)-CH₂-C(=O)-CH₃.
- Key Differences: Isomeric diketone with ketone groups at positions 3 and 3. The spatial separation of carbonyl groups reduces enolization stability compared to 2,4-heptanedione . No methoxy substituent, limiting its utility in reactions requiring electron-donating groups.
1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate)
- Structure : Phenazinium core with methoxy and methyl groups.
- Key Differences :
- Aromatic heterocycle with a methoxy group, used as an electron mediator in cell viability assays (e.g., WST-8/1-methoxy PMS system) .
- Unlike 2,4-heptanedione, 1-methoxy PMS is redox-active, facilitating electron transfer in enzymatic reactions.
- Less stable in solution compared to 1-methoxy PES, a related mediator with improved pH and thermal stability .
1-Methoxy-2-propanol
- Structure : CH₃-O-CH₂-CH(OH)-CH₃.
- Key Differences: A simple ether-alcohol lacking diketone functionality.
Functional Group Impact on Properties
- Methoxy Group :
- β-Diketone Moieties: Enable enolization and metal chelation (e.g., forming stable complexes with Cu²⁺ or Fe³⁺), critical in catalysis and material science .
Data Table: Comparative Analysis of Key Compounds
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